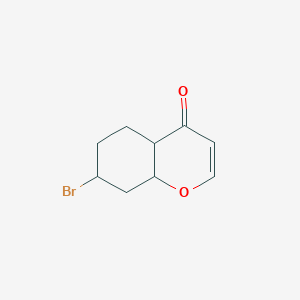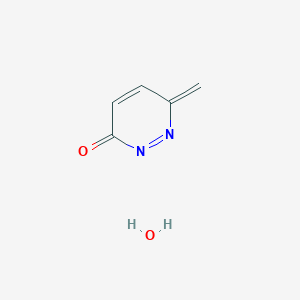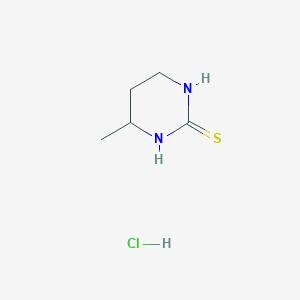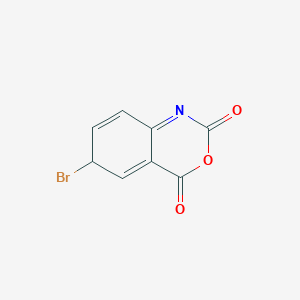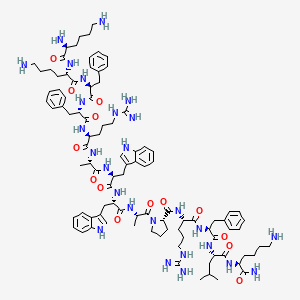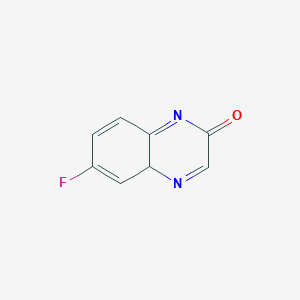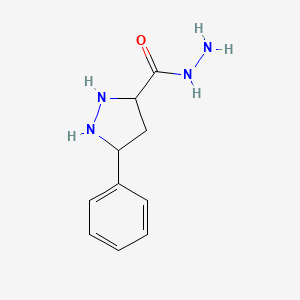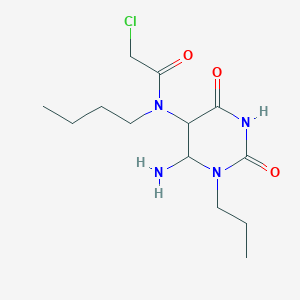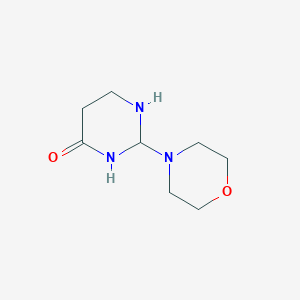
2-Morpholin-4-yl-1,3-diazinan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholin-4-yl-1,3-diazinan-4-one is an organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-yl-1,3-diazinan-4-one typically involves the reaction of morpholine with diazinane derivatives under controlled conditions. One common method includes the use of microwave-supported one-pot reactions, which offer the advantages of shorter reaction times and higher yields . The reaction conditions often involve the use of solid bases like MgO in eco-friendly solvents such as ethanol.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can also be considered to enhance the production rate and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Morpholin-4-yl-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or diazinane ring can be modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products: The major products formed from these reactions include various substituted morpholine and diazinane derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-Morpholin-4-yl-1,3-diazinan-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Morpholin-4-yl-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- 3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 4-Morpholin-4-yl-piperidine-1-carboxylic acid
- 4-Acryloylmorpholine
Uniqueness: 2-Morpholin-4-yl-1,3-diazinan-4-one stands out due to its unique combination of morpholine and diazinane rings, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H15N3O2 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
2-morpholin-4-yl-1,3-diazinan-4-one |
InChI |
InChI=1S/C8H15N3O2/c12-7-1-2-9-8(10-7)11-3-5-13-6-4-11/h8-9H,1-6H2,(H,10,12) |
InChI-Schlüssel |
SVXQGOGVKOFYOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(NC1=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



